(3R,5S)-1-[(2,6-dichlorophenyl)methyl]-5-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol
Description
The compound (3R,5S)-1-[(2,6-dichlorophenyl)methyl]-5-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol is a synthetic organic molecule characterized by its complex structure, which includes a pyrrolidine ring, a triazole ring, and a dichlorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
(3R,5S)-1-[(2,6-dichlorophenyl)methyl]-5-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N4O/c1-2-14-18-15(20-19-14)13-6-9(22)7-21(13)8-10-11(16)4-3-5-12(10)17/h3-5,9,13,22H,2,6-8H2,1H3,(H,18,19,20)/t9-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUPUGBBZNOLEF-RNCFNFMXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)C2CC(CN2CC3=C(C=CC=C3Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC(=NN1)[C@@H]2C[C@H](CN2CC3=C(C=CC=C3Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-1-[(2,6-dichlorophenyl)methyl]-5-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a dihalide.
Introduction of the Triazole Ring:
Attachment of the Dichlorophenyl Group: This step often involves a nucleophilic substitution reaction where the dichlorophenyl group is introduced to the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the pyrrolidine ring.
Reduction: Reduction reactions can target the triazole ring or the dichlorophenyl group, depending on the conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the dichlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a more saturated analog of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its interactions with biological macromolecules can be studied to understand its potential therapeutic effects.
Medicine
In medicine, this compound could be investigated for its potential as a pharmaceutical agent. Its structure suggests it might interact with specific biological targets, such as enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (3R,5S)-1-[(2,6-dichlorophenyl)methyl]-5-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and thereby influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-1-[(2,6-dichlorophenyl)methyl]-5-(1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol: Similar structure but lacks the ethyl group on the triazole ring.
(3R,5S)-1-[(2,6-dichlorophenyl)methyl]-5-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol: Similar structure with a methyl group instead of an ethyl group on the triazole ring.
Uniqueness
The presence of the ethyl group on the triazole ring in (3R,5S)-1-[(2,6-dichlorophenyl)methyl]-5-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol may confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets, distinguishing it from similar compounds.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
